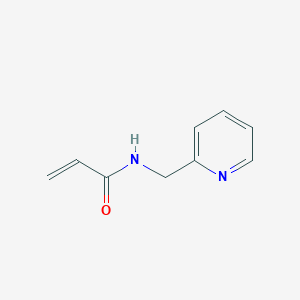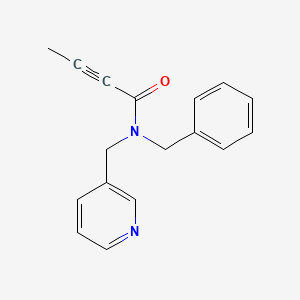![molecular formula C12H11ClN4S B11044845 6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044845.png)
6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 4-chlorobenzohydrazide with isopropyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory, analgesic, and anticonvulsant activities.
Industry: Potential use in the development of new agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Anti-inflammatory and Analgesic Effects: Inhibition of cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
Antimicrobial Activity: Disruption of microbial cell membrane integrity, leading to cell lysis.
Anticonvulsant Activity: Modulation of neurotransmitter release and ion channel activity in the central nervous system
Comparison with Similar Compounds
6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives:
Similar Compounds: 6-phenyl-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, 6-methyl-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Uniqueness: The presence of the 4-chlorophenyl group imparts unique pharmacological properties, such as enhanced anti-inflammatory and antimicrobial activities
Properties
Molecular Formula |
C12H11ClN4S |
|---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN4S/c1-7(2)10-14-15-12-17(10)16-11(18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI Key |
ZMQBFQXRMLTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11044764.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11044768.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-nitrophenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044792.png)
![7-(3,4-dimethoxyphenyl)-1-phenyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11044797.png)
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044798.png)
![ethyl [4-(2-methoxy-5-methylphenyl)-3,7a'-dimethyl-6-oxo-3a',4',5',6',7',7a'-hexahydrospiro[cyclohex-2-ene-1,3'-indol]-2'(1'H)-ylidene]acetate](/img/structure/B11044809.png)

![Methyl 4-[(4-phenylcyclohexyl)carbamoyl]benzoate](/img/structure/B11044826.png)

![N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11044834.png)
![N-[1-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B11044841.png)

![6-(5-Chloro-2-methoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044846.png)
